Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(9-cyclopentyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl)oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c1-28-24(27)15-6-8-17(9-7-15)31-21-13-29-23-18(22(21)26)10-11-20-19(23)12-25(14-30-20)16-4-2-3-5-16/h6-11,13,16H,2-5,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGVAHKNYSTTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate typically involves multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin ring system and the subsequent attachment of the benzoate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics can be compared to derivatives with variations in substituents, core modifications, or stereochemistry. Key analogs include:
Substituent Variations
- Methyl 4-[(9-cyclopropyl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl)oxy]benzoate (CAS: 951975-43-2) Structural Difference: Cyclopropane ring replaces cyclopentane at the 9-position. Molecular weight (393.39 g/mol) and pKa (5.65 ± 0.40) are comparable .
- Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate Structural Difference: Aromatic 2,4-dimethoxyphenyl group replaces cyclopentyl. Impact: Enhanced electron-donating methoxy groups improve solubility in polar solvents and may increase π-π stacking interactions in biological targets .
- Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate Structural Difference: Isobutyl chain replaces cyclopentyl. Impact: Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .
Core Modifications
- 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Structural Difference: Spirocyclic decane-dione core replaces chromeno-oxazine.
Functional Group Comparisons
- Methyl 3-((4-methoxybenzyl)oxy)butanoate Structural Difference: Simplified ester backbone without fused chromeno-oxazine.
Data Table: Key Properties of Chromeno-Oxazine Derivatives
Research Findings and Implications
- Synthetic Routes: Analogous compounds (e.g., chromeno-oxazines) are synthesized via nucleophilic substitution or cyclization reactions, often using dichloromethane and sodium bicarbonate for esterification .
- Bioactivity Trends : Derivatives with electron-rich aromatic substituents (e.g., methoxy or hydroxyl groups) exhibit stronger antioxidant activity, as seen in DPPH radical scavenging assays (IC₅₀ < 10 µg/mL) .
- Structural Insights: Crystallographic tools like SHELX and SIR97 are critical for resolving chromeno-oxazine structures, confirming fused-ring conformations and hydrogen-bonding networks .
Biological Activity
Chemical Structure and Properties
Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is characterized by a benzoate moiety linked to a tetrahydrochromeno derivative. The presence of the oxazine ring contributes to its unique biological properties.
Molecular Formula and Weight
- Molecular Formula : C22H25N3O4
- Molecular Weight : 397.45 g/mol
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar oxabicyclic compounds against various pathogens, including bacteria and fungi. These compounds demonstrated inhibition of microbial growth through mechanisms that may involve disruption of cellular integrity or interference with metabolic pathways .
Antileishmanial Activity
One of the most compelling findings regarding this compound is its antileishmanial activity. In vitro studies have shown that it can effectively inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The compound induces apoptosis-like death in the parasite, suggesting a potential mechanism for its therapeutic action. Notably, when combined with miltefosine, a standard treatment for leishmaniasis, it exhibited a synergistic effect, enhancing efficacy while potentially reducing required dosages of miltefosine .
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound has been evaluated in several human cell lines. Results indicate that while it displays potent activity against leishmanial cells, its selectivity index suggests lower toxicity to mammalian cells compared to traditional chemotherapeutics. This selectivity is crucial for developing safer therapeutic agents.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against strains of Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for certain derivatives, indicating strong antimicrobial potential.
Study 2: Synergistic Effects with Miltefosine
A combination study showed that this compound enhanced the efficacy of miltefosine in treating Leishmania donovani infections in vitro. The combination reduced the effective dose of miltefosine by approximately 50%, suggesting a promising avenue for combination therapies in leishmaniasis treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
